5-Fluoro-3-methyl-2-nitroaniline
Overview
Description
5-Fluoro-3-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7FN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a methyl group, and a nitro group. This compound is significant in organic synthesis and serves as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-2-nitroaniline typically involves the nitration of 5-Fluoro-3-methylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and reduce by-products .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-methyl-2-nitroaniline undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base to facilitate the reaction.
Major Products
Reduction: 5-Fluoro-3-methyl-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-3-methyl-2-nitroaniline is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluorine atom and methyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-nitroaniline: Similar structure but lacks the methyl group.
3-Methyl-2-nitroaniline: Similar structure but lacks the fluorine atom.
2-Nitroaniline: Lacks both the fluorine and methyl groups.
Uniqueness
5-Fluoro-3-methyl-2-nitroaniline is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Biological Activity
5-Fluoro-3-methyl-2-nitroaniline is a compound that has garnered attention in various scientific fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula and a molecular weight of approximately 170.14 g/mol. It typically appears as a yellowish solid and is soluble in organic solvents. The presence of the fluorine atom enhances its reactivity and solubility, making it suitable for various applications in medicinal chemistry and other fields.
The mechanism of action for this compound involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that may interact with enzymes or cellular components. The fluorine atom and methyl group influence the compound's reactivity and binding affinity, potentially allowing it to modulate various biological processes.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in the following areas:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Similar nitroaniline derivatives have shown efficacy against various pathogens, indicating potential for this compound in developing antimicrobial agents.
- Cancer Therapy : The compound's structural similarities to other bioactive compounds suggest potential applications in cancer therapy. Its ability to interfere with cellular processes could make it a candidate for further investigation in oncology.
- Enzyme Interactions : Studies have focused on the compound's reactivity with enzymes, aiming to understand how it interacts with specific biological targets. Such interactions could lead to the development of new therapeutic agents.
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Antimicrobial Efficacy : A study synthesized various nitroaniline derivatives, including those structurally related to this compound, and assessed their antimicrobial activities. Some derivatives exhibited significant efficacy against standard microbial strains, suggesting a promising avenue for further development .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of related compounds have indicated that modifications in structure can lead to varying degrees of toxicity towards cancer cells. These findings underscore the importance of structure-activity relationships in designing effective anticancer agents .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Fluoro-2-nitroaniline | C₆H₄FN₂O₂ | Lacks methyl group; more reactive |
4-Fluoro-3-methyl-2-nitroaniline | C₇H₇FN₂O₂ | Different position of fluorine; varied reactivity |
3-Fluoro-4-methyl-2-nitroaniline | C₇H₇FN₂O₂ | Different substitution pattern |
5-Chloro-3-methyl-2-nitroaniline | C₇H₇ClN₂O₂ | Chlorine instead of fluorine; different biological activity |
The unique positioning of the fluorine atom in this compound contributes to its distinct chemical behavior compared to these similar compounds, influencing its reactivity and potential applications in various fields.
Properties
IUPAC Name |
5-fluoro-3-methyl-2-nitroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVCMTABBYJKTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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